molecular formula C15H20O B2904548 [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287344-48-1

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2904548
CAS RN: 2287344-48-1
M. Wt: 216.324
InChI Key: VWWBSPKKAUAARI-UHFFFAOYSA-N
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Description

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as Tropinone, is a bicyclic organic compound with a chemical formula C15H21NO. It is a white crystalline solid that is widely used in the pharmaceutical industry for the synthesis of various drugs. Tropinone is a key intermediate in the synthesis of several important drugs, including atropine, scopolamine, and cocaine.

Scientific Research Applications

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several scientific research applications, including its use as a precursor for the synthesis of various drugs. This compound is a key intermediate in the synthesis of atropine, scopolamine, and cocaine, which are used in the treatment of several medical conditions, including Parkinson's disease, motion sickness, and local anesthesia.

Mechanism of Action

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as an inhibitor of acetylcholine receptors in the central and peripheral nervous systems. It binds to the receptor site and blocks the action of acetylcholine, leading to a decrease in the activity of the nervous system. This compound also acts as a local anesthetic by blocking the sodium channels in the nerve fibers, leading to a decrease in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including its ability to induce mydriasis, which is the dilation of the pupil of the eye. It also has anticholinergic effects, which include dry mouth, blurred vision, and constipation. This compound can also cause drowsiness, dizziness, and confusion.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments include its ability to act as a precursor for the synthesis of various drugs and its ability to induce mydriasis, which can be used in ophthalmic research. The limitations of using this compound in lab experiments include its toxicity and the potential for adverse effects, such as dry mouth, blurred vision, and constipation.

Future Directions

There are several future directions for the research on [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including its use as a precursor for the synthesis of new drugs, its potential use in the treatment of neurological disorders, and its use in ophthalmic research. Further research is needed to explore the potential benefits and limitations of using this compound in these areas.
Conclusion:
In conclusion, this compound is a key intermediate in the synthesis of several important drugs and has several scientific research applications. Its mechanism of action involves the inhibition of acetylcholine receptors and the blocking of sodium channels in nerve fibers. This compound has several biochemical and physiological effects, including its ability to induce mydriasis and its anticholinergic effects. While this compound has advantages in lab experiments, such as its ability to act as a precursor for the synthesis of various drugs, it also has limitations, such as its toxicity and potential adverse effects. Future research is needed to explore the potential benefits and limitations of using this compound in the treatment of neurological disorders and in ophthalmic research.

Synthesis Methods

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized via several methods, including the Robinson annulation reaction and the Feist-Benary reaction. The Robinson annulation reaction involves the reaction between a cyclic ketone and an α,β-unsaturated ketone in the presence of a base, such as sodium ethoxide. The Feist-Benary reaction involves the reaction between an α,β-unsaturated ketone and an aldehyde in the presence of a Lewis acid, such as aluminum chloride.

properties

IUPAC Name

[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-10-4-12(3)13(5-11(10)2)15-6-14(7-15,8-15)9-16/h4-5,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWBSPKKAUAARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C23CC(C2)(C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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